molecular formula C6H11NS B1606811 3-Isothiocyanatopentane CAS No. 201224-89-7

3-Isothiocyanatopentane

Cat. No.: B1606811
CAS No.: 201224-89-7
M. Wt: 129.23 g/mol
InChI Key: YDRYFNXKCXDLPP-UHFFFAOYSA-N
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Description

3-Isothiocyanatopentane is an organic compound with the molecular formula C6H11NS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatopentane typically involves the reaction of primary amines with carbon disulfide, followed by the treatment with a desulfurating agent. One common method involves the use of propane phosphonic acid anhydride (T3P) as a desulfurating agent. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatopentane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

    Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.

Common Reagents and Conditions:

Major Products:

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

3-Isothiocyanatopentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isothiocyanatopentane involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group (-N=C=S) can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

  • 1-Isothiocyanatopentane
  • 2-Isothiocyanatopentane
  • 4-Isothiocyanatopentane

Comparison: 3-Isothiocyanatopentane is unique due to the position of the isothiocyanate group on the third carbon of the pentane chain. This positional isomerism can lead to differences in reactivity and biological activity compared to its isomers. For example, the reactivity with nucleophiles and the ability to form specific products can vary based on the position of the isothiocyanate group .

Properties

IUPAC Name

3-isothiocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRYFNXKCXDLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336825
Record name 3-Isothiocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201224-89-7
Record name 3-Isothiocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201224-89-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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